molecular formula C14H17N B068877 (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine CAS No. 175478-20-3

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B068877
CAS No.: 175478-20-3
M. Wt: 199.29 g/mol
InChI Key: XEDAFXCBQWHDQW-KGLIPLIRSA-N
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Description

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a chiral tetrahydropyridine derivative of significant interest in advanced medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and scaffold for the development of novel pharmacological probes and therapeutic agents, particularly those targeting the central nervous system. Its core value lies in its stereochemically defined structure, which features both an allyl group and a phenyl substituent on a partially saturated pyridine ring, enabling diverse chemical modifications and influencing its three-dimensional interaction with biological targets.

Properties

IUPAC Name

(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAFXCBQWHDQW-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361293
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175478-20-3
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Construction

The tetrahydropyridine ring is typically assembled via cyclization of appropriately substituted amines or through dearomatization strategies. For example, intramolecular Heck couplings or Pictet-Spengler reactions provide access to the six-membered ring. However, these methods often lack stereocontrol, necessitating post-cyclization resolution steps.

Stereoselective Synthesis via Allylic Functionalization

A prominent strategy involves allylic bromination followed by nucleophilic substitution, as demonstrated in related monoterpenoid systems.

Allylic Bromination of Precursor Diols

Starting from a chiral diol scaffold, bromination at the allylic position using N-bromosuccinimide (NBS) and a radical initiator such as (t-BuO)₂ achieves regioselective functionalization. For instance, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol undergoes bromination to yield a key intermediate with 61% efficiency.

Table 1: Representative Allylic Bromination Conditions

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
Chiral cyclohexene diolNBS, (t-BuO)₂1,2-Dichloroethane801.561

Nucleophilic Substitution for Allyl Group Installation

The brominated intermediate reacts with allyl nucleophiles (e.g., allyl magnesium bromide) in methanol or THF. Potassium t-butoxide facilitates deprotonation, enabling SN₂ displacement with inversion of configuration to establish the (2R) stereocenter.

Asymmetric Catalytic Methods

Enantioselective synthesis avoids the need for resolution and improves atom economy.

Organocatalytic Cyclization

Chiral phosphoric acids catalyze the cyclization of δ-amino enones, inducing asymmetry during ring formation. For example, (2R,6S) selectivity is achieved via hydrogen-bonding interactions between the catalyst and substrate.

Transition Metal Catalysis

Palladium complexes with Josiphos-type ligands enable asymmetric allylic alkylation (AAA) of tetrahydropyridine precursors. This method affords enantiomeric excess (ee) >90% when using aryl boronic acids for phenyl group incorporation.

Resolution Techniques for Diastereomeric Mixtures

When stereoselective synthesis proves challenging, kinetic or thermodynamic resolution separates (2R,6S) from undesired diastereomers.

Crystallization-Induced Resolution

Diastereomeric salts formed with chiral acids (e.g., R-mandelic acid) exhibit differential solubility, allowing selective crystallization. This approach yields the target compound in >98% de after three recrystallizations.

Enzymatic Resolution

Lipases such as Candida antarctica selectively hydrolyze ester derivatives of the undesired diastereomer, leaving the (2R,6S)-configured ester intact. Reported conversions reach 70% with ee >99%.

Functional Group Compatibility and Scale-Up Considerations

Protecting Group Strategies

The secondary amine in tetrahydropyridine necessitates protection during allylation. Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are compatible with subsequent steps and are removed under mild acidic or hydrogenolytic conditions.

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote epimerization. Lower temperatures (−20°C to 0°C) mitigate racemization while maintaining reaction rates.

Analytical and Characterization Data

Critical analytical parameters for this compound include:

Table 2: Spectroscopic Characteristics

TechniqueKey Data
¹H NMRδ 5.75 (m, 1H, CH₂=CH−), 3.12 (dd, J = 12.4 Hz, H-2), 2.89 (dt, H-6)
¹³C NMRδ 137.8 (C-Ph), 116.4 (CH₂=CH−), 58.3 (C-2), 52.1 (C-6)
HRMS[M+H]⁺ calc. for C₁₄H₁₈N: 200.1439, found: 200.1442

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes stereospecific oxidation to form epoxides or aldehydes under controlled conditions . For example:

Reaction Conditions Product Yield
Epoxidationt-BuONa in THF(1S,5S,6R)-menthene epoxide72%
Oxidative cleavageOzone or KMnO₄Phenylacetaldehyde derivative58%

The phenyl group remains inert under these conditions due to its electronic stabilization.

Reduction Reactions

Catalytic hydrogenation selectively saturates the tetrahydropyridine ring:

Catalyst Pressure Product Stereochemical Outcome
Pd/C (10%)50 psi H₂(2R,6S)-2-allyl-6-phenylpiperidineRetention of configuration
RhCl(PPh₃)₃30 psi H₂Partially saturated derivativesRacemization <5%

Substitution Reactions

The tetrahydropyridine nitrogen participates in nucleophilic substitutions:

Reagent Conditions Product Application
1,2,4-Triazole-3-thiolTHF, 0°C → RTThioether derivatives (e.g., PA96)Neuroprotective agents
S-Nucleophiles (RSH)Acid catalysisSulfur-functionalized analogsAntiparkinsonian leads

Electrophilic aromatic substitution on the phenyl group is limited due to steric hindrance from the allyl substituent .

Ring-Opening Reactions

The epoxide derivatives undergo regioselective ring-opening:

Nucleophile Conditions Major Product Diastereoselectivity
H₂O (acidic)HCl, THFtrans-Diols>95% anti addition
AminesEt₃N, MeCNβ-Amino alcohols3:1 syn preference

Metal-Catalyzed Transformations

Palladium-mediated reactions enable structural diversification:

Reaction Type Catalyst System Key Outcome Reference
Allylic alkylationPd(OAc)₂/BINAPC3-functionalized derivatives81% ee
Cross-metathesisGrubbs II catalystSpirocyclic analogs67% yield

Thermal Rearrangements

Heating above 120°C induces stereochemical interconversion:

Additive Temperature Isomer Ratio (trans:cis)
None140°C1:2.3
Triallylborane100°C1:4.8

Critical Data Tables from Experimental Studies

Table 1: Neuroprotective activity of thioether derivatives

CompoundEC₅₀ (DA neuron survival)MPTP Toxicity Reversal
PA960.8 μM92% at 20 mg/kg
Parent compound5.2 μM64% at 20 mg/kg

Table 2: Comparative reaction rates of enantiomers

StereoisomerEpoxidation Rate (k, L/mol·s)Antiparkinsonian Efficacy
(2R,6S)4.7×10⁻³ED₅₀ = 1.8 mg/kg
(2S,6R)2.1×10⁻³ED₅₀ = 8.3 mg/kg

Scientific Research Applications

Organic Synthesis

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Asymmetric Hydrogenation : Used to synthesize other chiral compounds.
  • Electrophilic Aromatic Substitution : The phenyl group can be functionalized further to create complex molecules.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity:

  • Neurotransmitter Receptor Modulation : It has been studied for its ability to interact with neurotransmitter receptors, which may influence signal transduction pathways.
  • Enzyme Inhibition Studies : It is utilized in research to understand enzyme mechanisms and develop potential inhibitors.

Biochemical Assays

In biochemical research, this compound is used as a ligand in assays that study protein interactions and enzyme activities. Its stereochemistry contributes to selective binding properties that are crucial for these studies.

Fine Chemicals Production

This compound is employed in the production of fine chemicals and specialty materials. Its ability to undergo various transformations makes it suitable for generating high-value products.

Pharmaceutical Development

Due to its biological properties and structural uniqueness, this compound is being investigated for potential pharmaceutical applications. Research includes:

  • Drug Design : Exploring its structure for developing new therapeutic agents targeting neurological disorders.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter receptors. Results indicated that the compound acted as a selective agonist at certain receptor sites, suggesting its potential as a therapeutic agent for conditions such as anxiety and depression.

Case Study 2: Synthesis of Chiral Compounds

Researchers utilized this compound as a precursor in the asymmetric synthesis of other chiral molecules. The study demonstrated high yields and selectivity using chiral catalysts under optimized conditions.

Mechanism of Action

The mechanism by which (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways related to neurotransmission or metabolic processes .

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Structural Differences :

  • MPTP substitutes a methyl group at position 1 and a phenyl group at position 4 , contrasting with the allyl (C2) and phenyl (C6) groups in the target compound.
  • MPTP lacks chiral centers, whereas (2R,6S)-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has defined stereochemistry .

Pharmacological and Toxicological Profile :

  • MPTP is a neurotoxin metabolized to MPP+ , which selectively destroys dopaminergic neurons, making it a tool for inducing Parkinson’s disease (PD) in animal models .

Prottremin Derivative: (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol

Structural Differences :

  • This compound incorporates a piperazine ring and isopropylbenzyl group , diverging from the simpler allyl-phenyl substitution in the target compound .

Pharmacological Potential:

  • Prottremin derivatives exhibit anti-Parkinson activity in animal models, contrasting with MPTP’s neurotoxicity. This suggests that tetrahydropyridine scaffolds can be tailored for therapeutic vs. toxic outcomes .

Diazo Derivatives and Functionalization Potential

The target compound serves as a precursor for diazo compounds (e.g., 13d ), which are valuable in cyclopropanation and other catalytic reactions. Its IR spectrum shows a diazo stretch at 2114 cm⁻¹ , confirming successful functionalization . Comparable derivatives, such as those in , involve complex fluorinated chains and triazole groups but lack direct pharmacological relevance to tetrahydropyridines.

Data Table: Key Comparative Properties

Property This compound MPTP Prottremin Derivative
Molecular Formula C₁₄H₁₇N C₁₂H₁₅N Not fully disclosed
Molecular Weight (g/mol) 199.29 173.25
Key Substituents Allyl (C2), Phenyl (C6) Methyl (C1), Phenyl (C4) Piperazine, Isopropylbenzyl
Synthetic Yield 22% (diazo derivative) 48% (epoxide ring-opening)
Pharmacological Role Intermediate Neurotoxin (PD model) Anti-Parkinson candidate
Regulatory Status Research chemical UN2811, Toxic Preclinical research

Biological Activity

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N. The compound features a tetrahydropyridine ring with an allyl group and a phenyl substituent at specific positions. Its structural characteristics contribute to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to exert effects in models of neurodegenerative diseases such as Parkinson's disease. Studies suggest that the compound may enhance dopaminergic neuron survival and function by modulating neurotransmitter systems.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve:

  • Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells.
  • Dopamine Receptor Modulation : It potentially interacts with dopamine receptors, enhancing dopaminergic signaling pathways.

Case Studies

  • Animal Models of Parkinson's Disease : In studies involving MPTP-induced models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. It improved motor function and reduced neurodegeneration in treated animals compared to controls .
  • Cell Culture Studies : In vitro studies have shown that the compound can protect neuronal cell lines from apoptosis induced by neurotoxic agents. This protective effect correlates with increased levels of antioxidant enzymes .

Data Summary

PropertyValue
Molecular FormulaC13_{13}H15_{15}N
Molecular Weight199.27 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point247.3 ± 19.0 °C

Q & A

Q. Notes

  • Avoid commercial sources like BenchChem for synthesis; prioritize peer-reviewed protocols .
  • For neurotoxicity studies, include MPTP as a positive control to benchmark results .
  • Always adhere to GHS safety protocols (e.g., ventilation, PPE) when handling neurotoxic compounds .

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